1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-Ethyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its oxabicyclohexane structureIts molecular formula is C8H12O3, and it has a molecular weight of 156.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions include the use of photochemistry to access new building blocks, which can be readily derivatized with numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are still under exploration due to the technical challenges associated with its synthesis. the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules shows promise for future industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing new compounds with potential bioactivity.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the development of new materials with improved physicochemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Its oxabicyclohexane structure allows it to modulate the solubility, activity, and conformational restriction of compounds, making it a valuable bioisostere . The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a fundamental role in its effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid, 1-methyl ester: This compound has an additional carboxylic acid group and a methyl ester group.
Uniqueness
1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its ethyl group, which provides different physicochemical properties compared to similar compounds. Its stability and potential for various transformations make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-8-3-7(4-8,5-11-8)6(9)10/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMPEFFDZIVBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460750-72-3 |
Source
|
Record name | 1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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